rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylicacid
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Overview
Description
rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid: is a specialized organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which also bears a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexane derivatives.
Introduction of Trifluoromethyl Group: A common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI).
Formation of Carboxylic Acid: The carboxylic acid group can be introduced through oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid may involve:
Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to efficiently introduce the trifluoromethyl group.
Catalytic Processes: Employing robust catalysts to ensure high yield and selectivity.
Purification: Techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of catalysts.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic reactions due to its unique structure.
Biochemical Probes: Utilized in the study of biochemical pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.
Therapeutic Agents: Potential use in the treatment of various diseases due to its bioactive properties.
Industry
Materials Science: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in having a trifluoromethyl group and a carboxylic acid, but differs in the aromatic ring structure.
3-(Trifluoromethyl)cyclohexanone: Similar in the cyclohexane ring and trifluoromethyl group, but has a ketone instead of a carboxylic acid.
Uniqueness
Structural Features: The combination of a trifluoromethyl group and a carboxylic acid on a cyclohexane ring is unique, providing distinct chemical and physical properties.
Reactivity: The presence of the trifluoromethyl group significantly alters the reactivity of the compound compared to similar non-fluorinated compounds.
This detailed overview of rel-(1R,3R)-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid highlights its synthesis, reactions, applications, and unique features, providing a comprehensive understanding of this intriguing compound
Properties
Molecular Formula |
C8H11F3O2 |
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Molecular Weight |
196.17 g/mol |
IUPAC Name |
(1R,3R)-3-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13)/t5-,6-/m1/s1 |
InChI Key |
CJMWFGSSEGRSHR-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1CC(CC(C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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